4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine
Overview
Description
4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine is an organic compound that features a morpholine ring attached to a pyrazole ring through an ethyl linker, with a nitro group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The nitro group is introduced via nitration of the pyrazole ring.
Attachment of the Ethyl Linker: The ethyl linker is introduced through an alkylation reaction, where the pyrazole ring is reacted with an ethyl halide under basic conditions.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl linker can be modified through nucleophilic substitution reactions, where the halide is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic conditions.
Cyclization: Dehydrating agents, heat.
Major Products
Reduction of Nitro Group: 4-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]morpholine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cyclization Products: More complex heterocyclic compounds.
Scientific Research Applications
4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can serve as a probe for studying biological processes involving nitro and pyrazole groups.
Industrial Applications: The compound can be used in the development of new catalysts and reagents for chemical synthesis.
Mechanism of Action
The mechanism of action of 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a methyl group instead of a nitro group, leading to different chemical properties.
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Contains a piperidine ring instead of a morpholine ring, which may affect its biological activity.
Uniqueness
4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Properties
IUPAC Name |
4-[2-(3-nitropyrazol-1-yl)ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-13(15)9-1-2-12(10-9)4-3-11-5-7-16-8-6-11/h1-2H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOYCBAZSXMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725777 | |
Record name | 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006568-46-2 | |
Record name | 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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